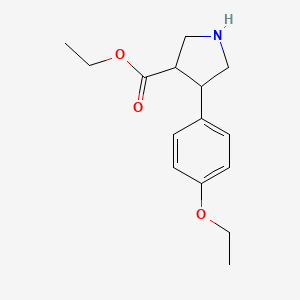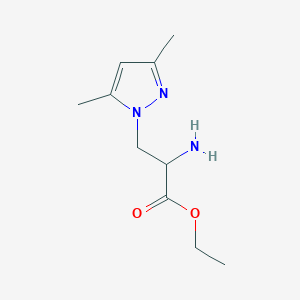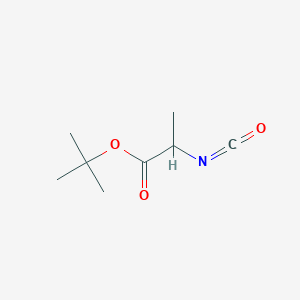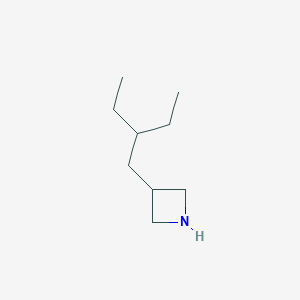
4-(4-Chloro-2-fluorophenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorophenoxy)piperidine is an organic compound with the molecular formula C11H13ClFNO It is a piperidine derivative that features a chloro and fluoro-substituted phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenoxy)piperidine typically involves the reaction of 4-chloro-2-fluorophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is treated with a base to form the phenoxide ion, which then reacts with piperidine to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-2-fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorophenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s binding affinity and selectivity. The piperidine moiety may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenoxy)piperidine
- 4-(2-Fluorophenoxy)piperidine
- 4-(4-Bromophenoxy)piperidine
Uniqueness
4-(4-Chloro-2-fluorophenoxy)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This combination can result in distinct chemical and biological properties compared to similar compounds with only one halogen substituent. The dual substitution can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Propriétés
Numéro CAS |
367501-09-5 |
|---|---|
Formule moléculaire |
C11H13ClFNO |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
4-(4-chloro-2-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13ClFNO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Clé InChI |
MIRJXYNRRGFRQS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


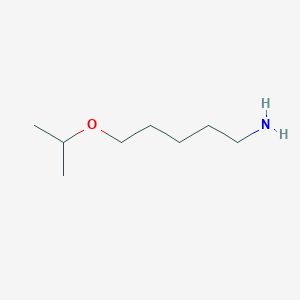


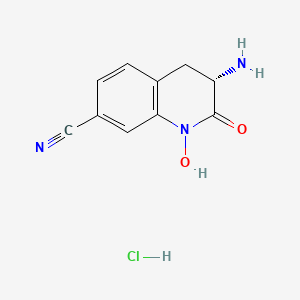
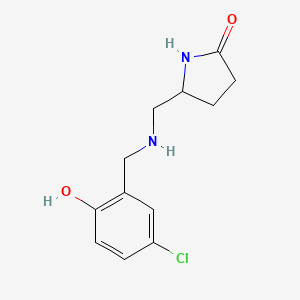
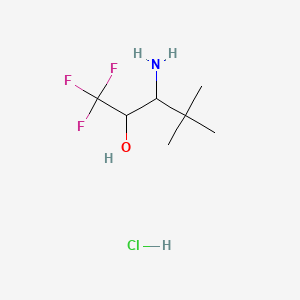

![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
